
3-Bromo-2,5-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,5-dimethylphenol is an organic compound that consists of a phenol molecule substituted with bromine and two methyl groups at positions 3, 2, and 5 respectively . It is similar to 2,5-dimethylphenol, but with a bromine atom at the 3rd position .
Synthesis Analysis
Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The efficiency of this procedure and its mechanism have been discussed in various studies .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,5-dimethylphenol is similar to that of 2,5-dimethylphenol, but with a bromine atom at the 3rd position . A study on 3-Bromo-2-hydroxypyridine, a similar compound, used DFT and HF methods for a theoretical investigation of the molecules, where the molecular structures of the title compound have been optimized .Physical And Chemical Properties Analysis
3-Bromo-2,5-dimethylphenol is a solid at room temperature . It has a molecular weight of 201.06 . More specific physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación
Fluorination and Chemical Synthesis
The compound 3-Bromo-2,5-dimethylphenol serves as a precursor in various chemical syntheses, including its fluorination. For instance, fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, using boron trifluoride etherate as a catalyst, leads to the production of several fluorinated derivatives. These derivatives were isolated and identified, highlighting the compound's role in facilitating diverse chemical transformations (Koudstaal & Olieman, 2010).
Antibacterial and Enzyme Inhibition Studies
3-Bromo-2,5-dimethylphenol-related compounds exhibit biological activities, including antibacterial and enzyme inhibition properties. Research into N'-Substituted Benzylidene-2-(2, 4- Dimethylphenoxy) Acetatohydrazides, derived from 2,4-Dimethylphenol, has shown promising antibacterial and anti-enzymatic activities. These findings suggest potential applications in developing new therapeutic agents (Aziz‐ur‐Rehman et al., 2014).
Polymerization Catalysts
The compound also finds application in the field of polymer science, particularly in the development of polymerization catalysts. New C2v- and Chiral C2-Symmetric Olefin Polymerization Catalysts based on Nickel(II) and Palladium(II) Diimine Complexes, which involve 2,6-Diphenyl Aniline Moieties, highlight the role of related compounds in advancing polymerization techniques. These catalysts demonstrate significant polymerization properties, underscoring the compound's utility in creating advanced materials (Schmid et al., 2001).
Spectroscopic and Computational Studies
Moreover, 3-Bromo-2,5-dimethylphenol and its derivatives are subjects of spectroscopic and computational studies, aiding in understanding their chemical properties and potential applications. Investigations into bromo-based thiophen chalcone derivatives, for example, offer insights into molecular structures, vibrational frequencies, and electronic absorption spectra. Such studies are instrumental in exploring the chemical properties and potential applications of these compounds in various fields (Ramesh et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-2,5-dimethylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-7(9)6(2)8(10)4-5/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREZUUDTGLEZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-dimethylphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


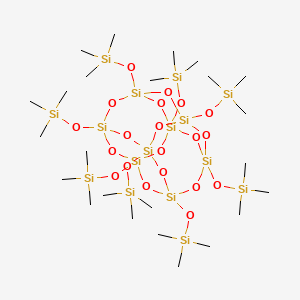
![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)
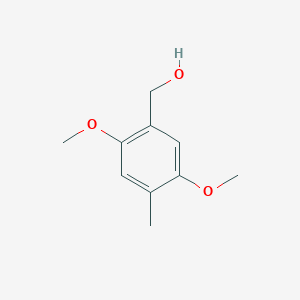



![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)
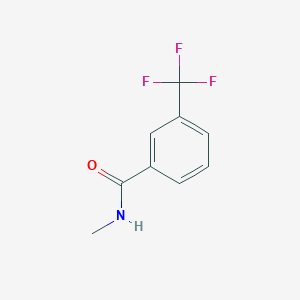

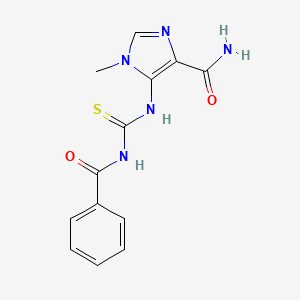
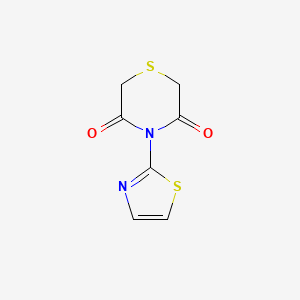

![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)